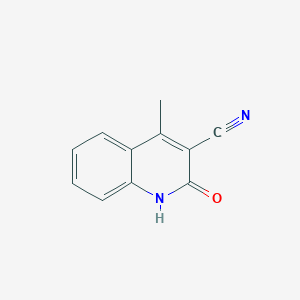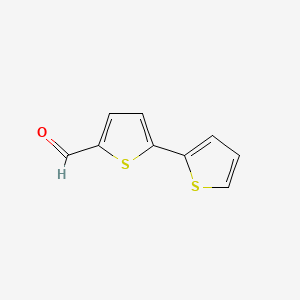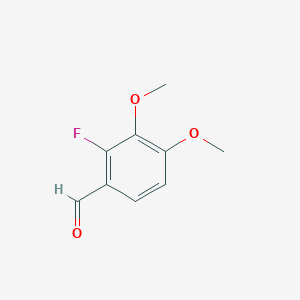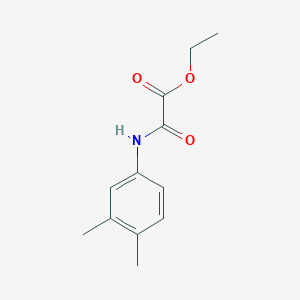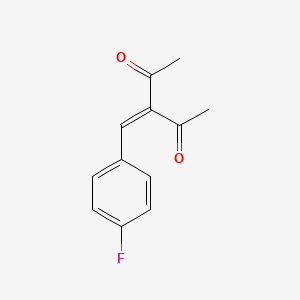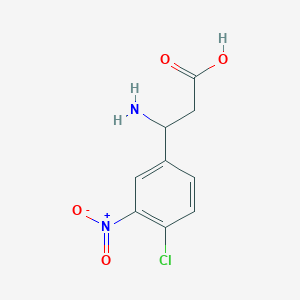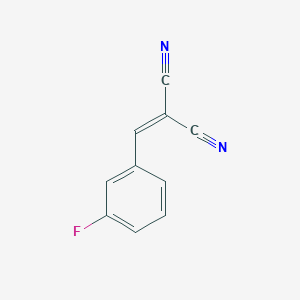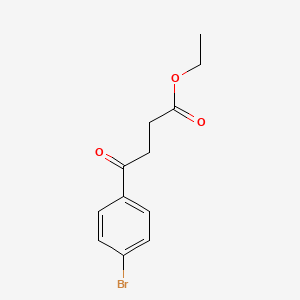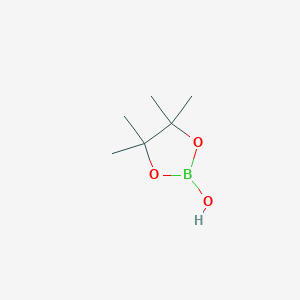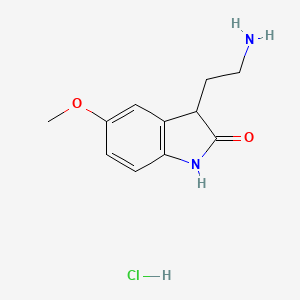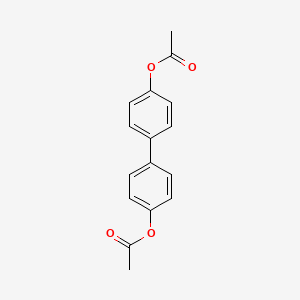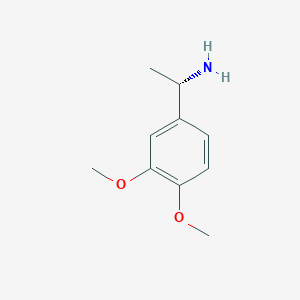
1-(2-(4-硝基苯氧基)乙基)吡咯烷
概述
描述
The compound 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine is a derivative of pyrrolidine, which is a five-membered lactam structure. Pyrrolidine derivatives are of significant interest due to their presence in various natural products and their pharmacological properties. The nitro group attached to the phenyl ring in this compound suggests potential for interesting chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve multicomponent reactions, as seen in the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which is a related compound with a nitrophenyl substituent . Although the specific synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine is not detailed in the provided papers, similar synthetic routes may be applicable, involving key steps such as nucleophilic substitution, reduction, and cyclization reactions.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be confirmed by techniques such as NMR, mass spectroscopy, and X-ray diffraction studies . The presence of a nitro group and its interaction with the pyrrolidine ring can influence the overall molecular conformation. For instance, the crystal structure of a related compound showed inter- and intramolecular hydrogen bond interactions, as well as cycle stacking and NO...π interactions .
Chemical Reactions Analysis
The nitro group in pyrrolidine derivatives can undergo various chemical reactions, such as reduction to amino groups or participation in electrophilic aromatic substitution. The dynamics of the excited states of a similar compound, 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, have been studied, revealing processes like conformational relaxation and internal conversion . These findings suggest that the nitro group can significantly affect the chemical behavior of the compound under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be quite diverse. For example, a copolymer based on a related compound, 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, exhibited distinct electrochromic properties, changing colors upon electrical stimulation . The nitro group's influence on the electronic properties of the compound was quantified using DFT calculations, which can also be applied to 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine to predict its properties . The presence of the nitro group can also affect the solubility, melting point, and stability of the compound.
科学研究应用
晶体结构和计算化学
- 晶体结构分析:一项研究聚焦于含有四取代吡咯烷环的化合物,与1-(2-(4-硝基苯氧基)乙基)吡咯烷相关,揭示了其晶体结构和分子相互作用的见解。这对于理解该材料在各种应用中的结构性质具有重要意义 (Pedroso et al., 2020)。
合成和表征用于潜在应用
- 吡咯烷亚硝基自由基的合成:关于新吡咯烷亚硝基自由基合成的研究突出了它们作为自旋探针和标记物的潜力,这可能与各种科学应用相关,包括磁共振成像和其他诊断技术 (Lampp et al., 2019)。
- 医药和工业中的吡咯烷:吡咯烷是1-(2-(4-硝基苯氧基)乙基)吡咯烷所属的一类化合物,具有显著的生物效应,并在医药(例如作为治疗剂)和工业(例如在染料或农药物质中)中使用 (Żmigrodzka等,2022)。
高级化学合成和应用
- 化学反应和合成:关于迈克尔反应和其他涉及吡咯烷衍生物的化学过程的研究,包括类似于1-(2-(4-硝基苯氧基)乙基)吡咯烷的化合物,提供了关于新合成途径和在创造新化合物方面的潜在应用的见解 (Revial et al., 2000)。
分子化学中的应用
- 分子性质和反应性:对吡咯烷衍生物的分子性质和反应性进行的调查为开发新材料和药物提供了宝贵信息,包括理解分子水平上的相互作用,这可能与1-(2-(4-硝基苯氧基)乙基)吡咯烷相关 (Bouklah et al., 2012)。
安全和危害
The compound has been classified as harmful by inhalation, in contact with skin, and if swallowed . The precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301, P312, P302, P352, P304, P304, P340, P305, P351, P338, P312, P321, P330, P332, P313, P337, P313, P340, P362, P403, P403, P233, P405, P501 .
属性
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-3-5-12(6-4-11)17-10-9-13-7-1-2-8-13/h3-6H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYRKYHMDDHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329385 | |
| Record name | 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine | |
CAS RN |
265654-77-1 | |
| Record name | 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

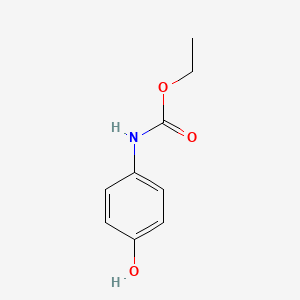
![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)
